[2-(4-Fluorophenoxy)phenyl]sulfonyl chloride
Overview
Description
[2-(4-Fluorophenoxy)phenyl]sulfonyl chloride: is a chemical compound with the molecular formula C12H8ClFO3S and a molecular weight of 286.71 g/mol . It is commonly used in various chemical reactions and research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(4-Fluorophenoxy)phenyl]sulfonyl chloride typically involves the reaction of 4-fluorophenol with phenylsulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: [2-(4-Fluorophenoxy)phenyl]sulfonyl chloride can undergo nucleophilic substitution reactions where the sulfonyl chloride group is replaced by various nucleophiles such as amines or alcohols .
Oxidation and Reduction: While specific oxidation and reduction reactions involving this compound are less common, it can participate in such reactions under appropriate conditions.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Major Products Formed:
Sulfonamides: When reacted with amines, this compound forms sulfonamide derivatives.
Sulfonate Esters: Reaction with alcohols results in the formation of sulfonate esters.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: It is used as an intermediate in the synthesis of various complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Proteomics Research: The compound is utilized in proteomics research for the modification of proteins and peptides.
Drug Development: It serves as a building block in the development of new drugs with potential therapeutic applications.
Industry:
Mechanism of Action
The mechanism of action of [2-(4-Fluorophenoxy)phenyl]sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. This reactivity is exploited in synthetic chemistry to introduce sulfonyl groups into target molecules .
Comparison with Similar Compounds
Phenylsulfonyl Chloride: Similar in structure but lacks the fluorophenoxy group.
4-Fluorophenylsulfonyl Chloride: Contains a fluorine atom on the phenyl ring but does not have the phenoxy linkage.
Uniqueness:
Properties
IUPAC Name |
2-(4-fluorophenoxy)benzenesulfonyl chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClFO3S/c13-18(15,16)12-4-2-1-3-11(12)17-10-7-5-9(14)6-8-10/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLGVKOCPVIQILN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=CC=C(C=C2)F)S(=O)(=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClFO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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